

Spectroscopic Analysis of 4-acetyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-acetyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B097130

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-acetyl-1H-pyrrole-2-carbaldehyde**. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages predicted data and compares it with experimentally confirmed data from structurally similar pyrrole derivatives. This approach allows for a robust understanding of the expected spectral characteristics of **4-acetyl-1H-pyrrole-2-carbaldehyde** and provides a valuable resource for researchers working with substituted pyrroles.

Comparison of Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for **4-acetyl-1H-pyrrole-2-carbaldehyde** and its structural analogs.

Table 1: ¹H NMR and ¹³C NMR Data of Pyrrole Derivatives

| Compound | ¹ H NMR (ppm) | ¹³ C NMR (ppm) | Reference |
|---|---|--|-----------|
| 4-acetyl-1H-pyrrole-2-carbaldehyde (Predicted) | ~9.5 (s, 1H, CHO), ~7.5 (d, 1H, H5), ~7.2 (d, 1H, H3), ~2.4 (s, 3H, COCH3), ~11.5 (br s, 1H, NH) | ~185 (CHO), ~195 (C=O), ~135 (C2), ~130 (C4), ~125 (C5), ~120 (C3), ~25 (CH3) | N/A |
| Pyrrole-2-carboxaldehyde | 9.57 (s, 1H, CHO), 7.24 (m, 1H, H5), 7.03 (m, 1H, H3), 6.31 (m, 1H, H4), 11.41 (br s, 1H, NH) | Not Available | [1] |
| 5-(Trifluoroacetyl)-1H-pyrrole-2-carbaldehyde | 9.61 (s, 1H, CHO), 6.95 (d, J = 3.7 Hz, 1H, H4), 6.67 (d, J = 3.7 Hz, 1H, H3) | 187.5 (CHO), 172.0 (q, J = 30.3 Hz, COCF3), 150.1 (C5), 139.6 (C2), 119.8 (C4), 118.4 (q, J = 292.7 Hz, CF3), 113.7 (C3) | [2] |

Table 2: Mass Spectrometry Data of Pyrrole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Mass Fragments (m/z) | Reference |
|-------------------------------------|-------------------|----------------------------|----------------------------------|-----------|
| 4-acetyl-1H-pyrrole-2-carbaldehyde | C7H7NO2 | 137.14 | Predicted: 137 (M+), 122, 94, 66 | [3] |
| Pyrrole-2-carboxaldehyde | C5H5NO | 95.10 | 95 (M+), 67, 39 | [4] |
| 1-Ethyl-1H-pyrrole-2-carboxaldehyde | C7H9NO | 123.15 | 123 (M+), 94, 66 | [5] |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for pyrrole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

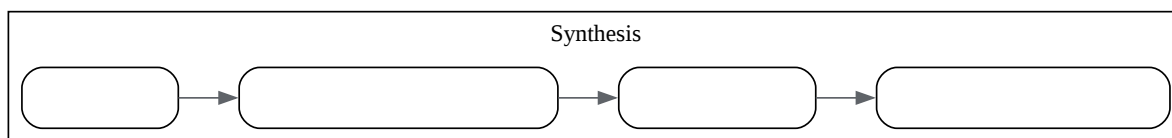
- **Sample Preparation:** Approximately 5-10 mg of the purified pyrrole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a 300 or 400 MHz NMR spectrometer. For ¹H NMR, standard parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a spectral width of 0-200 ppm is typically used.
- **Data Processing:** The raw data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
- **Ionization:** Electrospray ionization (ESI) in positive or negative ion mode is a commonly used technique for this class of compounds.
- **Data Acquisition:** The instrument is calibrated to ensure high mass accuracy. Data is acquired over a relevant mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.

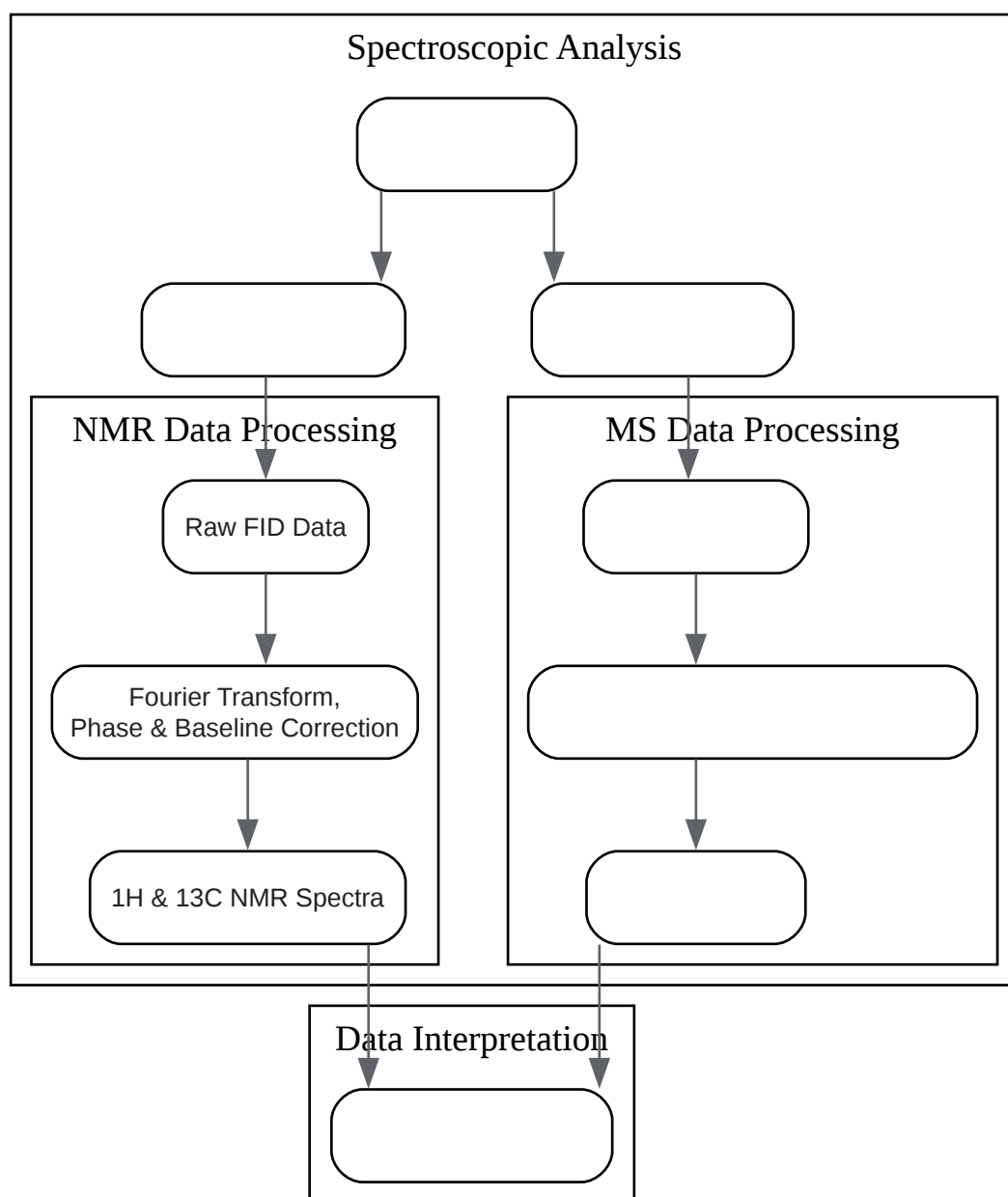
Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis, characterization, and data analysis of substituted pyrrole derivatives.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **4-acetyl-1H-pyrrole-2-carbaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrole-2-carboxaldehyde(1003-29-8) ¹H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-acetyl-1h-pyrrole-2-carbaldehyde (C₇H₇NO₂) [pubchemlite.lcsb.uni.lu]
- 4. ¹H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 5. ¹H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-acetyl-1H-pyrrole-2-carbaldehyde: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097130#nmr-and-mass-spectrometry-data-of-4-acetyl-1h-pyrrole-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com